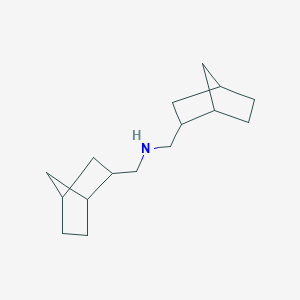
Bis(2,5-endomethylenecyclohexylmethyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2,5-endomethylenecyclohexylmethyl)amine, also known as BECA, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. BECA is a bicyclic amine that contains two cyclohexylmethyl groups and has a unique structure that distinguishes it from other amines.
Wirkmechanismus
The mechanism of action of Bis(2,5-endomethylenecyclohexylmethyl)amine is not fully understood, but it is believed to interact with biological targets through hydrogen bonding and hydrophobic interactions. Bis(2,5-endomethylenecyclohexylmethyl)amine has been shown to bind to proteins and enzymes, altering their activity and function. The unique structure of Bis(2,5-endomethylenecyclohexylmethyl)amine allows for selective binding to specific targets, making it a promising candidate for drug development.
Biochemische Und Physiologische Effekte
Bis(2,5-endomethylenecyclohexylmethyl)amine has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory and antioxidant properties. Bis(2,5-endomethylenecyclohexylmethyl)amine has also been shown to inhibit the growth of cancer cells and reduce the severity of symptoms in animal models of Parkinson's disease. These effects are thought to be due to the interaction of Bis(2,5-endomethylenecyclohexylmethyl)amine with specific biological targets, leading to changes in cellular signaling pathways and gene expression.
Vorteile Und Einschränkungen Für Laborexperimente
Bis(2,5-endomethylenecyclohexylmethyl)amine has several advantages for use in lab experiments, including its high purity and stability. Bis(2,5-endomethylenecyclohexylmethyl)amine is also relatively easy to synthesize, making it readily available for research purposes. However, the unique structure of Bis(2,5-endomethylenecyclohexylmethyl)amine can make it challenging to study its interactions with biological targets, and further research is needed to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on Bis(2,5-endomethylenecyclohexylmethyl)amine, including the development of new synthetic methods for the production of Bis(2,5-endomethylenecyclohexylmethyl)amine derivatives with improved properties. Further investigation into the mechanism of action of Bis(2,5-endomethylenecyclohexylmethyl)amine and its interactions with biological targets is also needed. Bis(2,5-endomethylenecyclohexylmethyl)amine has shown promising results in animal models of various diseases, and further research is needed to determine its potential as a drug candidate for the treatment of these diseases. Additionally, the potential applications of Bis(2,5-endomethylenecyclohexylmethyl)amine in material science and other fields should be explored further.
Synthesemethoden
Bis(2,5-endomethylenecyclohexylmethyl)amine can be synthesized through a multistep reaction process, starting with the reaction of 2,5-dimethylcyclohexanone with formaldehyde and ammonium acetate to form 2,5-endomethylenecyclohexylmethylamine. This intermediate is then reacted with formaldehyde and hydrochloric acid to yield Bis(2,5-endomethylenecyclohexylmethyl)amine. The synthesis of Bis(2,5-endomethylenecyclohexylmethyl)amine requires careful control of reaction conditions and purification steps to obtain a high yield and purity of the product.
Wissenschaftliche Forschungsanwendungen
Bis(2,5-endomethylenecyclohexylmethyl)amine has been studied for its potential applications in various fields, including organic chemistry, material science, and biomedical research. In organic chemistry, Bis(2,5-endomethylenecyclohexylmethyl)amine has been used as a chiral auxiliary in asymmetric synthesis reactions, allowing for the production of enantiomerically pure compounds. In material science, Bis(2,5-endomethylenecyclohexylmethyl)amine has been used as a building block for the synthesis of novel polymers with unique properties. In biomedical research, Bis(2,5-endomethylenecyclohexylmethyl)amine has been investigated for its potential as a drug candidate for the treatment of various diseases.
Eigenschaften
CAS-Nummer |
10171-76-3 |
|---|---|
Produktname |
Bis(2,5-endomethylenecyclohexylmethyl)amine |
Molekularformel |
C16H27N |
Molekulargewicht |
233.39 g/mol |
IUPAC-Name |
1-(2-bicyclo[2.2.1]heptanyl)-N-(2-bicyclo[2.2.1]heptanylmethyl)methanamine |
InChI |
InChI=1S/C16H27N/c1-3-13-5-11(1)7-15(13)9-17-10-16-8-12-2-4-14(16)6-12/h11-17H,1-10H2 |
InChI-Schlüssel |
CEKRYRXNZFBGPG-UHFFFAOYSA-N |
SMILES |
C1CC2CC1CC2CNCC3CC4CCC3C4 |
Kanonische SMILES |
C1CC2CC1CC2CNCC3CC4CCC3C4 |
Synonyme |
(1R,4S)-N-[[(1S,4R)-Bicyclo[2.2.1]heptan-2α-yl]methyl]bicyclo[2.2.1]heptane-2β-methanamine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B238764.png)
![3-chloro-N-[4-(isobutyrylamino)phenyl]benzamide](/img/structure/B238765.png)
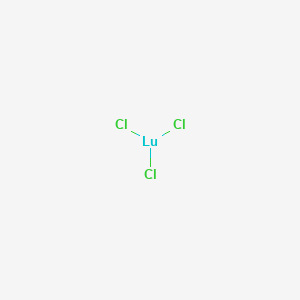
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]thiophene-2-carboxamide](/img/structure/B238767.png)
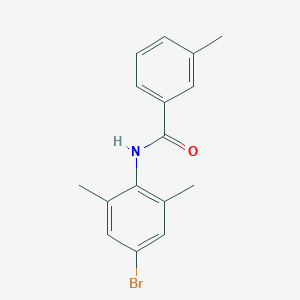
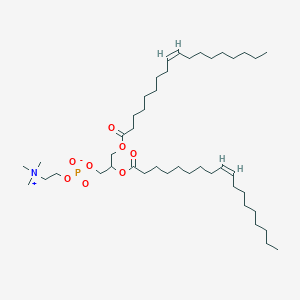
![N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]acetamide](/img/structure/B238771.png)
![5-bromo-2-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B238772.png)
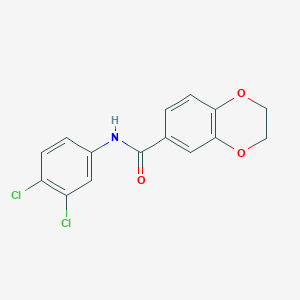
![N-{3-[(2-phenoxyacetyl)amino]phenyl}benzamide](/img/structure/B238779.png)
![4-ethoxy-N-[3-(propanoylamino)phenyl]benzamide](/img/structure/B238784.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B238785.png)
![2-(3,4-dimethylphenoxy)-N-[4-(pyridin-4-ylmethyl)phenyl]acetamide](/img/structure/B238786.png)
